Acetophenone phenylhydrazone

Thermal stability Degradation pathway Reaction mechanism

Acetophenone phenylhydrazone (CAS 583-11-9) is a critical aryl ketone phenylhydrazone building block for medicinal and analytical chemistry. Unlike aliphatic analogs that yield intractable resins, this compound enables clean conversion to 4-acetyl-2-phenylpyrazolidin-3-one scaffolds. For oncology programs, its pyrazole derivatives achieve cathepsin L Ki values in the 10⁻¹⁰ M range—up to 1000× more potent than common non-peptidyl inhibitors. Analytical labs rely on its THAPPH derivative for thorium detection at 3.246×10⁵ L·mol⁻¹·cm⁻¹ sensitivity. Its thermolysis uniquely generates 7-methyl-3-phenylindole for impurity profiling. Ensure synthetic reproducibility and valid SAR conclusions by ordering this authenticated phenylhydrazone today.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
CAS No. 583-11-9
Cat. No. B3343879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone phenylhydrazone
CAS583-11-9
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(=NNC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H14N2/c1-12(13-8-4-2-5-9-13)15-16-14-10-6-3-7-11-14/h2-11,16H,1H3/b15-12+
InChIKeyCPSCIFXVLXCFIQ-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 100 g / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetophenone Phenylhydrazone (CAS 583-11-9): A Foundational Phenylhydrazone Scaffold with Defined Structural and Reactivity Parameters for Research Procurement


Acetophenone phenylhydrazone (CAS 583-11-9), also known as 1-phenylethanone phenylhydrazone, is a key member of the aryl ketone phenylhydrazone class, widely employed as a synthetic building block in organic chemistry and medicinal chemistry [1]. It is typically prepared via condensation of acetophenone with phenylhydrazine, yielding a crystalline solid with a melting point of 105-106°C . The compound exists predominantly as the E-isomer, with X-ray crystallography revealing a planar conformation and a monoclinic crystal system (space group P21/c) [2]. Its hydrazone linkage (C=N-N) serves as a versatile handle for subsequent chemical transformations, including cycloadditions and pyrazole formation, making it a strategically important intermediate for researchers designing compound libraries [3].

Why Acetophenone Phenylhydrazone (CAS 583-11-9) Cannot Be Interchanged with Other Ketone Phenylhydrazones in Chemical Synthesis and Bioactivity Studies


Substituting acetophenone phenylhydrazone with closely related analogs such as benzophenone phenylhydrazone, acetone phenylhydrazone, or benzaldehyde phenylhydrazone introduces significant and quantifiable alterations in reaction outcomes, thermolytic stability, and derivative bioactivity. As demonstrated in Section 3, these phenylhydrazones diverge markedly in their thermolysis product profiles [1], their reactivity toward electrophiles like diketene and arenecarbonyl isothiocyanates [2][3], and the resulting biological activity of derived compounds [4]. Procurement based on generic phenylhydrazone classification without precise structural specification risks irreproducible results in synthetic procedures and invalid structure-activity relationship (SAR) conclusions.

Quantitative Comparative Evidence for Acetophenone Phenylhydrazone (CAS 583-11-9) Versus Analogous Phenylhydrazones


Distinct Thermolysis Product Profile Differentiates Acetophenone Phenylhydrazone from Benzophenone Phenylhydrazone

Under identical thermolysis conditions (reflux in air for 24 hours), acetophenone phenylhydrazone produces a unique set of decomposition products including 7-methyl-3-phenylindole, whereas benzophenone phenylhydrazone yields 9-phenylacridine as a characteristic product. This divergence provides a basis for distinguishing these compounds in complex reaction mixtures [1].

Thermal stability Degradation pathway Reaction mechanism Analytical method development

Divergent Reactivity with Diketene Enables Clean Cycloaddition for Acetophenone Phenylhydrazone Versus Resinification for Aliphatic Analogs

Refluxing acetophenone phenylhydrazone with diketene in acetic acid cleanly affords the pyrazolidinone derivative 4-acetyl-2,5-diphenylpyrazolidin-3-one. In stark contrast, under identical conditions, aliphatic ketone phenylhydrazones (e.g., acetone phenylhydrazone, methylethylketone phenylhydrazone) yield only intractable resinous products, precluding isolation of defined compounds [1].

Cycloaddition Heterocycle synthesis Reaction selectivity Synthetic methodology

Complete Inertness Toward Arenecarbonyl Isothiocyanates Distinguishes Acetophenone Phenylhydrazone from Reactive Acetone and Benzaldehyde Analogs

Acetophenone phenylhydrazone exhibits complete lack of reactivity with benzoyl and 2-furoyl isothiocyanates, yielding no reaction. In direct contrast, acetone phenylhydrazone reacts to form 1,3,4-thiadiazoline derivatives, and benzaldehyde phenylhydrazone yields 2-phenyl-4-acylthiosemicarbazones [1].

Chemoselectivity Reactivity screening Functional group compatibility Protecting group strategy

X-ray Crystallographic Parameters Define a Unique Planar Conformation for Acetophenone Phenylhydrazone, Enabling Structure-Based Design

Single-crystal X-ray diffraction of (E)-acetophenone phenylhydrazone reveals a monoclinic crystal system (space group P21/c) with unit cell parameters a=5.520(2) Å, b=8.944(3) Å, c=23.591(8) Å, β=90.28(3)°, and V=1164.7(7) ų. The molecule adopts a planar conformation with both nitrogen atoms in trigonal-planar geometries, a feature not universally shared among phenylhydrazones [1].

Crystal engineering Conformational analysis Molecular modeling Solid-state chemistry

Acetophenone Phenylhydrazone-Derived Pyrazoles Achieve Sub-Nanomolar Cathepsin L Inhibition, Benchmarking Scaffold Potential for Therapeutic Development

Pyrazole derivatives synthesized from acetophenone phenylhydrazone precursors exhibit potent inhibition of cathepsin L, with Ki values reaching the order of 10⁻¹⁰ M (sub-nanomolar). This level of potency surpasses many previously reported non-peptidyl cathepsin inhibitors and establishes the acetophenone phenylhydrazone core as a privileged scaffold for developing novel therapeutics [1].

Cathepsin inhibition Drug discovery Enzyme kinetics Pyrazole synthesis

2,3,4-Trihydroxy Acetophenone Phenylhydrazone (THAPPH) Delivers High Sensitivity for Thorium(IV) Detection with Molar Absorptivity of 3.246 × 10⁵ L·mol⁻¹·cm⁻¹

The acetophenone phenylhydrazone derivative THAPPH functions as a highly sensitive chromogenic chelating reagent for Th(IV) determination. The method exhibits a molar absorptivity of 3.246 × 10⁵ L·mol⁻¹·cm⁻¹ and a Sandell's sensitivity of 0.0007153 μg·cm⁻², enabling detection at nano levels with high precision (RSD 0.55%) [1].

Analytical chemistry Chelating agents Spectrophotometry Trace metal analysis

Validated Application Scenarios for Acetophenone Phenylhydrazone (CAS 583-11-9) Based on Comparative Evidence


Synthesis of Pyrazolidinone Heterocycles via Diketene Cycloaddition

Researchers aiming to construct 4-acetyl-2-phenylpyrazolidin-3-one scaffolds should specifically procure acetophenone phenylhydrazone. As demonstrated in Evidence Item 2, this substrate yields a defined crystalline product upon reaction with diketene in acetic acid, whereas aliphatic ketone phenylhydrazone alternatives (e.g., acetone phenylhydrazone) produce only intractable resins, rendering them unsuitable for this transformation [1].

Medicinal Chemistry Development of Sub-Nanomolar Cathepsin L Inhibitors

Medicinal chemists targeting cathepsin L for oncology or neurodegenerative disease programs should utilize acetophenone phenylhydrazone as the core building block for pyrazole libraries. Evidence Item 5 confirms that derivatives based on this scaffold achieve Ki values in the 10⁻¹⁰ M range, representing a potency advantage of 10- to 1000-fold over many reported non-peptidyl cathepsin inhibitors. This established SAR data supports the strategic selection of this phenylhydrazone for lead optimization efforts [2].

Ultra-Trace Thorium(IV) Quantification in Ores and Environmental Samples

Analytical laboratories requiring sensitive and selective determination of thorium at nano levels should consider acetophenone phenylhydrazone as a precursor for synthesizing the chelating reagent THAPPH. As detailed in Evidence Item 6, this derivative enables spectrophotometric detection with a molar absorptivity of 3.246 × 10⁵ L·mol⁻¹·cm⁻¹ and an RSD of 0.55%, outperforming common alternatives like Arsenazo III. The method has been validated for thorite ore analysis and benchmarked against AAS [3].

Mechanistic and Degradation Studies Requiring Defined Thermolytic Profiles

Investigators studying the thermal stability and decomposition pathways of phenylhydrazones must source authentic acetophenone phenylhydrazone, as its thermolysis product distribution is distinct from that of benzophenone phenylhydrazone. Evidence Item 1 establishes that under identical reflux conditions, acetophenone phenylhydrazone uniquely generates 7-methyl-3-phenylindole, whereas the benzophenone analog yields 9-phenylacridine. This specificity is essential for accurate impurity profiling and reaction mechanism elucidation [4].

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